methyl (2Z)-3-(dimethylamino)-2-[(2,4,5-trifluorophenyl)sulfonyl]acrylate
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Overview
Description
Methyl (2Z)-3-(dimethylamino)-2-[(2,4,5-trifluorophenyl)sulfonyl]acrylate is a synthetic organic compound characterized by its complex structure, which includes a dimethylamino group, a trifluorophenyl sulfonyl group, and an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-(dimethylamino)-2-[(2,4,5-trifluorophenyl)sulfonyl]acrylate typically involves multiple steps:
Formation of the Acrylate Backbone: The acrylate backbone can be synthesized through a Michael addition reaction, where a nucleophile adds to an α,β-unsaturated carbonyl compound.
Introduction of the Dimethylamino Group: The dimethylamino group is introduced via nucleophilic substitution, often using dimethylamine in the presence of a base.
Attachment of the Trifluorophenyl Sulfonyl Group: This step involves the sulfonylation of the acrylate intermediate with a trifluorophenyl sulfonyl chloride, typically in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the acrylate moiety, converting it to the corresponding alcohol.
Substitution: The trifluorophenyl sulfonyl group can be substituted under appropriate conditions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, methyl (2Z)-3-(dimethylamino)-2-[(2,4,5-trifluorophenyl)sulfonyl]acrylate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and as a probe for investigating biochemical pathways involving sulfonyl and acrylate groups.
Medicine
In medicinal chemistry, the compound is explored for its potential as a pharmacophore in the development of new drugs. Its structural features may impart biological activity that could be harnessed for therapeutic purposes.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers with specific properties imparted by the trifluorophenyl and sulfonyl groups.
Mechanism of Action
The mechanism of action of methyl (2Z)-3-(dimethylamino)-2-[(2,4,5-trifluorophenyl)sulfonyl]acrylate involves its interaction with molecular targets through its functional groups. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the trifluorophenyl sulfonyl group can engage in hydrophobic interactions and sulfonylation reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2Z)-3-(dimethylamino)-2-[(2,4-difluorophenyl)sulfonyl]acrylate
- Methyl (2Z)-3-(dimethylamino)-2-[(2,5-difluorophenyl)sulfonyl]acrylate
- Methyl (2Z)-3-(dimethylamino)-2-[(2,4,6-trifluorophenyl)sulfonyl]acrylate
Uniqueness
Methyl (2Z)-3-(dimethylamino)-2-[(2,4,5-trifluorophenyl)sulfonyl]acrylate is unique due to the specific positioning of the trifluorophenyl group, which can influence its chemical reactivity and biological activity. The presence of three fluorine atoms in distinct positions on the phenyl ring can significantly alter the compound’s electronic properties compared to similar compounds with fewer or differently positioned fluorine atoms.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
methyl (Z)-3-(dimethylamino)-2-(2,4,5-trifluorophenyl)sulfonylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO4S/c1-16(2)6-11(12(17)20-3)21(18,19)10-5-8(14)7(13)4-9(10)15/h4-6H,1-3H3/b11-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHBBUUYGKCNSA-WDZFZDKYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)OC)S(=O)(=O)C1=C(C=C(C(=C1)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C(=O)OC)\S(=O)(=O)C1=C(C=C(C(=C1)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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